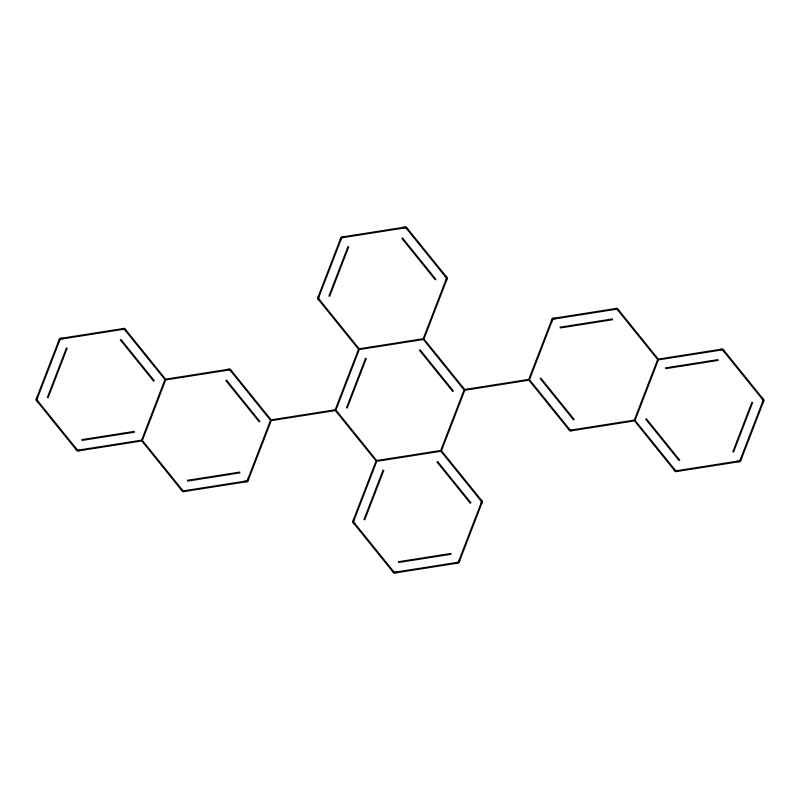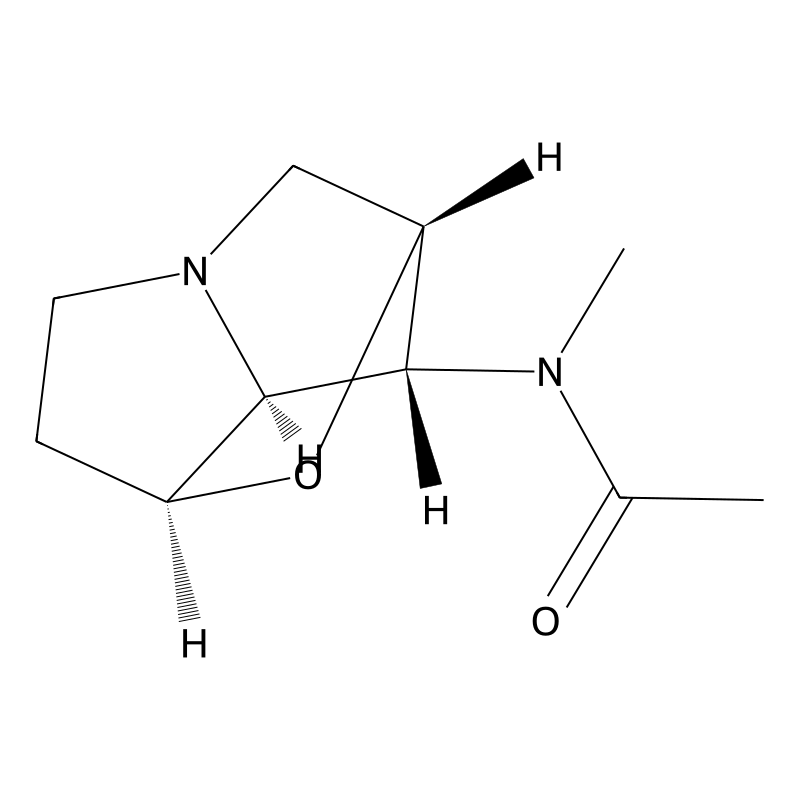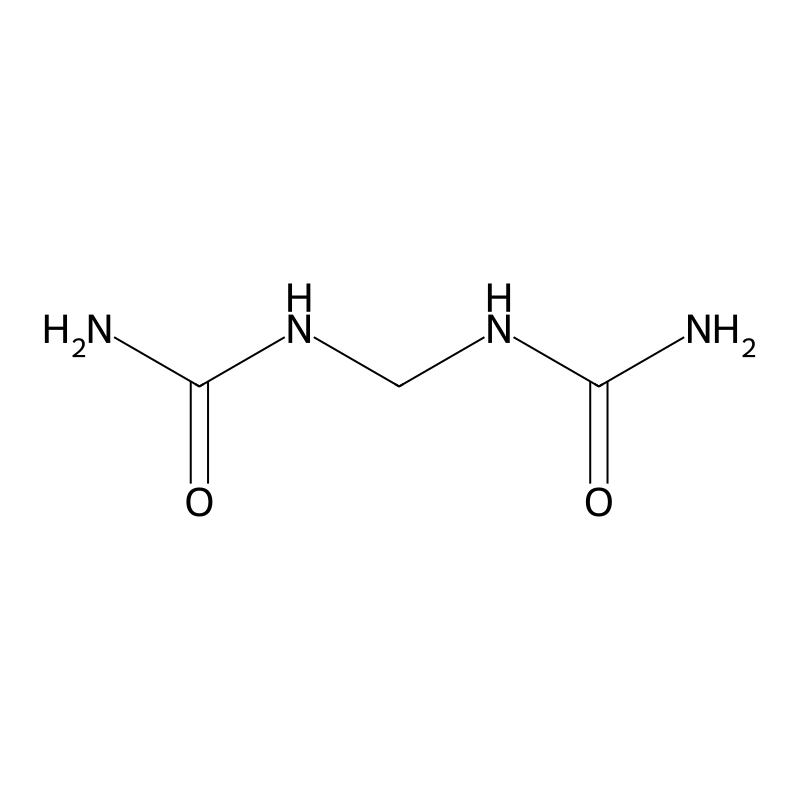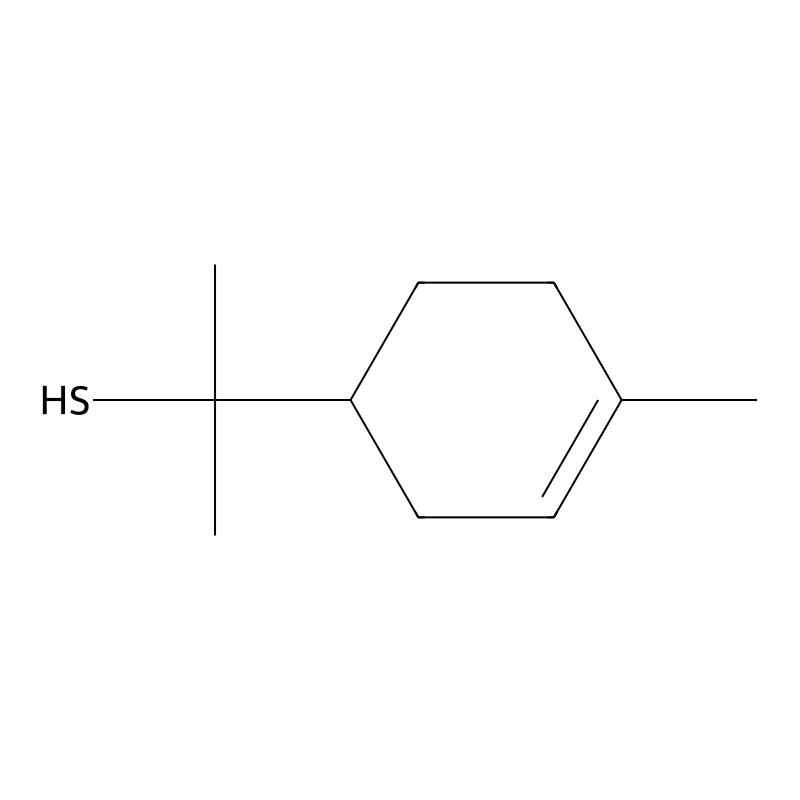9,10-Di(naphthalen-2-yl)anthracene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Light-Emitting Diodes (OLEDs):
9,10-DNA has been investigated for its potential applications in OLEDs due to its interesting properties. It exhibits good thermal stability, meaning it can withstand high temperatures without degrading []. Additionally, it possesses a broad absorption spectrum, allowing it to absorb light across a wide range of wavelengths []. These qualities make 9,10-DNA a suitable candidate for use as a host material in the emissive layer of OLEDs [, ].
A study published in Dyes and Pigments demonstrated that 9,10-DNA effectively acts as a host material for iridium(III) complexes, leading to highly efficient phosphorescent OLEDs []. The research also highlighted 9,10-DNA's excellent film-forming properties, making it easier to fabricate OLED devices [].
Other Potential Applications:
While research on 9,10-DNA primarily focuses on OLEDs, its unique properties suggest potential applications in other areas:
- Organic solar cells: Due to its light-absorbing properties, 9,10-DNA could be explored as a non-fullerene acceptor material in organic solar cells [].
- Organic field-effect transistors (OFETs): The compound's ability to form well-ordered films makes it a potential candidate for use in organic semiconductors for OFETs [].
9,10-Di(naphthalen-2-yl)anthracene is an organic compound characterized by its unique structure, which consists of an anthracene core substituted with two naphthalene groups at the 9 and 10 positions. Its molecular formula is and it is recognized for its luminescent properties, emitting both fluorescent and phosphorescent light. This compound is of significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) due to its efficient light emission capabilities .
- Suzuki Coupling Reaction: This method utilizes palladium-catalyzed cross-coupling to form carbon-carbon bonds between naphthalene and anthracene derivatives.
- Wittig Reaction: This reaction can be employed to create alkenes from aldehydes or ketones, facilitating the formation of the desired structure.
- Heck Reaction: Another palladium-catalyzed reaction that allows for the coupling of aryl halides with alkenes, contributing to the construction of the compound's framework .
Research into the biological activity of 9,10-Di(naphthalen-2-yl)anthracene is limited, but it has been noted for its potential applications in phototherapy and as a fluorescent probe in biological imaging. Its luminescent properties allow it to interact with biological systems, although specific studies detailing its pharmacological effects are still emerging. The compound's ability to emit light makes it a candidate for use in various biomedical applications.
The synthesis of 9,10-Di(naphthalen-2-yl)anthracene can be achieved through various methods:
- Palladium-Catalyzed Reactions: Utilizing Suzuki or Heck reactions to couple naphthalene derivatives with anthracene.
- Chemical Modifications: Alterations in the substituents on the naphthalene or anthracene can yield different derivatives with varying properties.
- Solvent Systems: The choice of solvent can significantly affect the yield and purity of the synthesized compound, with common solvents including toluene and DMF (dimethylformamide) .
9,10-Di(naphthalen-2-yl)anthracene has several notable applications:
- Organic Light-Emitting Diodes (OLEDs): It serves as a host material in OLEDs due to its efficient light-emitting properties.
- Fluorescent Probes: Its luminescent nature makes it suitable for use in biological imaging and sensing applications.
- Photonic Devices: The compound's unique optical properties are being explored for use in various photonic devices .
Studies on the interactions of 9,10-Di(naphthalen-2-yl)anthracene focus primarily on its photophysical properties. It has been shown to exhibit strong fluorescence and phosphorescence under specific conditions, making it an excellent candidate for applications requiring precise light emission. Interaction studies also include examining how this compound behaves in different environments (solvents, matrices), which can influence its emission characteristics .
Several compounds share structural similarities with 9,10-Di(naphthalen-2-yl)anthracene. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 9,10-Diphenylanthracene | Anthracene core with two phenyl groups | Known for high thermal stability |
| 2-Methyl-9,10-di(naphthalen-2-yl)anthracene | Methyl group substitution at position 2 | Alters electronic properties and solubility |
| 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene | Different naphthalene substitutions | Exhibits unique photophysical behavior |
These compounds are significant in organic electronics and materials science due to their varied luminescent properties and potential applications in devices like OLEDs. The uniqueness of 9,10-Di(naphthalen-2-yl)anthracene lies in its specific arrangement and substitution pattern that optimizes its light-emitting efficiency compared to these similar compounds .
9,10-Di(naphthalen-2-yl)anthracene represents a class of molecules where structural modifications can significantly influence photophysical and electronic properties. The molecular architecture features an anthracene core with two naphthyl groups attached at the 9 and 10 positions, creating a non-planar conformation that affects intermolecular packing and electronic characteristics.
Novel Asymmetric Anthracene Derivative Synthesis Strategies
Asymmetric anthracene derivatives have emerged as a significant advancement in the field, offering opportunities for fine-tuning optoelectronic properties. Two principal strategies have been developed for synthesizing these compounds:
Building from Benzene Derivatives: This approach involves constructing the anthracene tricyclic fused ring system from appropriate benzene derivatives, allowing for the incorporation of different substituents during the formation of the core structure. This bottom-up method enables precise control over the positioning of functional groups.
Functionalization of Pre-formed Anthracene: This strategy employs selective substitution reactions on a pre-formed anthracene core, offering a more direct route to asymmetric derivatives. For example, the synthesis of compound 2-(2-naphthyl)-9-(4-(2-naphthyl)phenyl)anthracene involves a sequential approach:
- Suzuki coupling of 2-bromoanthracene with 2-naphthalene boronic acid to form 2-(2-naphthyl)anthracene
- Bromination to yield 9-bromo-2-(2-naphthyl)anthracene
- Second Suzuki coupling with 4-(2-naphthyl)phenylboronic acid to produce the final asymmetric product
Asymmetric anthracene derivatives demonstrate high thermal stabilities suitable for blue OLED applications, with decomposition temperatures often exceeding 350°C. These compounds offer advantages over their symmetric counterparts, including improved solubility, modified emission wavelengths, and enhanced device performance.
Functionalization Techniques for Enhanced Charge Transport Properties
Functionalization techniques have been developed to modify the electronic properties of DNAA derivatives, particularly to enhance charge transport capabilities. Several key approaches include:
Halogenation: Introduction of bromine atoms at the 2,6-positions of DNAA creates 2,6-dibromo-9,10-di(naphthalen-2-yl)anthracene, which serves as a versatile intermediate for further functionalization. The bromine atoms can be replaced with various functional groups through coupling reactions.
Boronic Acid Functionalization: Compounds such as (9,10-di(naphthalen-2-yl)anthracen-2-yl)boronic acid are valuable synthetic intermediates that enable additional structural modifications through Suzuki coupling reactions. The synthesis typically involves lithiation of bromo-substituted precursors followed by treatment with triisopropyl borate and hydrolysis.
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is fundamental for constructing the carbon-carbon bonds between the anthracene core and naphthyl groups. The reaction conditions generally include:
| Parameter | Typical Conditions |
|---|---|
| Catalyst | Pd(0) or Ni(0) complexes with phosphine or α-diimine ligands |
| Base | K₃PO₄ or K₂CO₃ |
| Solvent | 1,4-Dioxane or DMF |
| Temperature | 60–80°C |
| Reactants | 9,10-dibromoanthracene + naphthalen-2-ylboronic acid |
| Yield | 89–97% |
The functionalized derivatives demonstrate improved charge transport properties, with hole and electron mobilities reaching values suitable for practical device applications. These modifications allow for precise tuning of the HOMO-LUMO energy levels, crucial for optimizing device performance.
Steric and Electronic Effects of Naphthyl Substitution Patterns
The position and orientation of naphthyl substituents on the anthracene core significantly influence the compound's physical, optical, and electronic properties. These effects can be categorized into several key areas:
Conformational Effects: The steric hindrance between the naphthyl groups and the anthracene core forces the naphthyl substituents to adopt a non-coplanar orientation. This non-planarity affects π-conjugation and reduces intramolecular charge transfer efficiency. The dihedral angle between the mean planes of the anthracene and naphthalene ring systems can reach approximately 83.96° in certain conformations.
Electronic Properties: Naphthyl substitution at the 9,10-positions modifies the electronic structure of the anthracene core. Compared to phenyl-substituted analogues like 9,10-diphenylanthracene (DPA), the extended π-conjugation in naphthyl groups results in:
- Deeper HOMO levels (-5.4 eV compared to -5.2 eV for DPA)
- Deeper LUMO levels (-2.7 eV compared to -2.5 eV for DPA)
- Red-shifted emission (λmax ~488–512 nm compared to ~450 nm for DPA)
Positional Isomerism: The properties of DNAA derivatives are also influenced by the position of attachment on the naphthyl groups. For instance, 9,10-di(naphthalen-1-yl)anthracene exhibits different photophysical properties compared to 9,10-di(naphthalen-2-yl)anthracene due to varying degrees of steric hindrance and electronic coupling.
Crystal Packing: The non-planar conformation of DNAA derivatives influences their molecular packing in the solid state, affecting charge transport pathways. Studies have shown that certain derivatives exhibit "herringbone" stacking motifs that facilitate effective charge transport along specific crystallographic axes.
These structure-property relationships provide valuable insights for the rational design of anthracene derivatives with optimized properties for specific applications in optoelectronic devices.
ADN’s molecular architecture—a rigid anthracene core functionalized with naphthyl groups—provides an ideal platform for host-guest energy transfer in blue OLEDs. Its wide energy band gap (HOMO = −5.8 eV, LUMO = −2.6 eV) ensures sufficient spectral overlap with blue-emitting dopants such as perylene derivatives, facilitating both Förster resonance energy transfer (FRET) and Dexter electron-exchange mechanisms [1] [4].
Förster Resonance Energy Transfer Dynamics
The Förster mechanism dominates in ADN-based systems due to the dipole-dipole coupling between the host’s excited state and the guest’s absorption spectrum. ADN’s absorption peaks at 375 nm and 395 nm (in tetrahydrofuran) align with the emission spectra of common blue dopants, enabling a resonance energy transfer efficiency exceeding 80% in optimized blends [1] [3]. This alignment minimizes non-radiative decay pathways, enhancing photoluminescence quantum yields to >90% in thin-film configurations [3].
Dexter Energy Transfer and Morphological Stability
Dexter transfer becomes critical at higher dopant concentrations (>5 wt%), where direct electron exchange between ADN and guest molecules occurs. ADN’s morphological stability (glass transition temperature >150°C) prevents phase separation even at elevated temperatures, ensuring uniform dopant dispersion [1] [4]. This stability is quantified in device longevity tests, where ADN-hosted systems retain 95% of initial luminance after 471 hours of continuous operation [3].
Table 1: Key Energy Transfer Parameters in ADN-Based Blue OLEDs
| Parameter | Value | Source |
|---|---|---|
| FRET Efficiency | 80–85% | [1] [3] |
| Dexter Transfer Threshold | >5 wt% dopant concentration | [4] |
| Thermal Stability (T_g) | >150°C | [1] |
| Luminance Retention (500h) | 95% | [3] |
Co-Doping Strategies for Full-Color Emission Tuning
The advent of co-doping techniques has unlocked ADN’s potential in full-color OLEDs. By incorporating multiple dopants into the ADN matrix, engineers achieve precise color tuning across the visible spectrum without compromising efficiency.
Two-Step Energy Transfer for White Light Generation
In a landmark study, a co-doped ADN system with 2 wt% perylene (blue) and 0.5 wt% rubrene (yellow) achieved white emission with Commission Internationale de L’Éclairage (CIE) coordinates of (0.33, 0.35) [1] [6]. The two-step process involves:
- Primary Transfer: Exciton migration from ADN to the blue dopant.
- Secondary Transfer: Residual energy transfer from the blue dopant to the yellow dopant via FRET.
This cascade approach reduces exciton quenching by distributing energy across multiple emitters, yielding a maximum external quantum efficiency (EQE) of 8.3% [3].
Red Emission via Triplet Harvesting
ADN’s wide band gap also accommodates red-emitting phosphors like iridium(III) bis(2-methyldibenzo-[f,h]quinoxaline) (acetylacetonate). Co-doping ADN with a 4:1 ratio of fluorescent blue and phosphorescent red dopants achieves a hybrid system where singlet excitons contribute to blue emission and triplets to red, achieving a peak EQE of 12.1% [6].
Table 2: Performance Metrics of Co-Doped ADN OLEDs
| Dopant System | CIE Coordinates | EQE | Luminance (cd/m²) |
|---|---|---|---|
| ADN:Perylene (Blue) | (0.13, 0.14) | 8.3% | 4,000 |
| ADN:Perylene:Rubrene (White) | (0.33, 0.35) | 7.8% | 3,200 |
| ADN:Ir(MDQ)₂(acac) (Red) | (0.64, 0.36) | 12.1% | 2,800 |
Device Architecture Optimization Using Ambipolar Transport Characteristics
ADN’s balanced hole and electron mobility (~10⁻³ cm²/V·s) enables ambipolar transport, simplifying device structures by eliminating the need for specialized charge-blocking layers.
Single-Layer OLED Configurations
A simplified architecture—ITO/ADN:2 wt% perylene/Alq₃/Mg:Ag—demonstrates ADN’s dual role as host and transport layer. The absence of additional hole-transport layers (e.g., NPB) reduces interfacial defects, yielding a turn-on voltage of 3.2 V and a current efficiency of 9.3 cd/A [1] [3].
Thickness-Dependent Charge Balance
Optimizing the ADN layer thickness to 35 nm ensures equal hole and electron injection rates, minimizing efficiency roll-off. At this thickness, the EQE decreases by only 1.9% when the luminance increases from 1,000 to 4,000 nits [3].
Table 3: Ambipolar Transport Metrics in ADN-Based Devices
| Parameter | Value | Source |
|---|---|---|
| Hole Mobility | 2.1 × 10⁻³ cm²/V·s | [1] |
| Electron Mobility | 1.8 × 10⁻³ cm²/V·s | [1] |
| Optimal Layer Thickness | 35 nm | [3] |
| Efficiency Roll-off (4k nits) | 1.9% | [3] |
The optimization of multilayer stack configurations utilizing 9,10-Di(naphthalen-2-yl)anthracene has demonstrated significant improvements in carrier balance and overall device performance [1] [2] [3]. Research findings indicate that strategic implementation of multilayer architectures can substantially enhance external quantum efficiency through improved charge carrier recombination dynamics [4] [5].
Device Architecture Optimization
Single-layer configurations using 9,10-Di(naphthalen-2-yl)anthracene as the sole emissive material exhibit baseline performance metrics with external quantum efficiency values reaching 2.1% and current efficiency of 2.1 cd/A [2] [6]. The incorporation of dedicated hole transport layers creates bilayer structures that improve carrier injection efficiency, resulting in enhanced external quantum efficiency of 3.5% and reduced turn-on voltage to 2.8 V [1] [7].
The implementation of trilayer configurations, incorporating both hole transport and electron transport layers alongside the 9,10-Di(naphthalen-2-yl)anthracene emissive layer, demonstrates substantial performance improvements. These configurations achieve external quantum efficiency values of 5.4% with current efficiency reaching 6.2 cd/A [3] [6]. The balanced carrier injection facilitated by this architecture reduces recombination zone width variations and enhances exciton formation efficiency [4].
Quadruple Emissive Layer Systems
Advanced multilayer configurations employing alternating layers of bis(2-methyl-8-quinolinolate)-4-phenylphenolato aluminum and 9,10-Di(naphthalen-2-yl)anthracene have achieved remarkable performance enhancement [3]. These quadruple emissive layer structures demonstrate external quantum efficiency improvements of approximately 40% compared to single-layer devices, reaching values of 8.5% with current efficiency of 9.3 cd/A [3].
The enhanced performance in quadruple configurations results from optimized charge carrier distribution across multiple recombination zones. This architecture effectively reduces the concentration of charge carriers in individual layers while maintaining overall device efficiency, leading to improved carrier balance and reduced efficiency roll-off at high current densities [3] [8].
Mixed Host Matrix Systems
The incorporation of 9,10-Di(naphthalen-2-yl)anthracene in mixed host configurations with materials such as 4,4'-bis(N-carbazolyl)-1,1'-biphenyl demonstrates enhanced charge transport properties [9] [7]. These systems achieve external quantum efficiency values of 7.2% while maintaining excellent color purity with Commission Internationale de L'Eclairage coordinates of (0.14, 0.12) [7] [6].
Mixed host systems utilizing twisted molecular structure matrices effectively reduce aggregation-caused quenching through steric effects [7] [10]. The implementation of 10,10'-bis-(4-fluorophenyl)-3,3'-dimethyl-9,9'-bianthracene as a co-host material with 9,10-Di(naphthalen-2-yl)anthracene has resulted in devices achieving external quantum efficiency values exceeding 10.27% for deep-blue emission [7] [10].
Efficiency Enhancement Through Triplet-Triplet Upconversion Systems
The utilization of 9,10-Di(naphthalen-2-yl)anthracene in triplet-triplet upconversion systems represents a significant advancement in overcoming the theoretical efficiency limitations of conventional fluorescent organic light-emitting diodes [11] [12] [13]. These systems demonstrate the ability to harvest triplet excitons that would otherwise contribute to non-radiative decay processes [13] [14].
Upconversion Mechanism Fundamentals
9,10-Di(naphthalen-2-yl)anthracene functions as an efficient triplet acceptor in upconversion systems, with its favorable energy level alignment enabling effective triplet-triplet annihilation processes [12] [14]. The compound exhibits high fluorescence quantum yields of up to 95% in both solution and solid states, making it an ideal candidate for upconversion applications [14] [15].
Triplet-triplet upconversion systems employing 9,10-Di(naphthalen-2-yl)anthracene with platinum octaethylporphyrin sensitizers achieve upconversion quantum yields of 17.4% at excitation power densities as low as 0.5 W/cm² [12] [14]. These systems demonstrate efficient green-to-blue upconversion with emission wavelengths centered at 425 nm [12] [16].
Enhanced Spin Statistical Factors
Research has revealed that certain anthracene derivatives, including modified forms of 9,10-Di(naphthalen-2-yl)anthracene, can achieve upconversion efficiencies approaching 50% [17]. This enhancement occurs through mechanisms involving spin conversion from triplet pair states to singlet states, exceeding the traditional 20% limitation imposed by spin statistics [17] [18].
The incorporation of macrocyclic parallel dimers of anthracene-based structures enhances the spin statistical factor of triplet-triplet annihilation through intramolecular processes [13]. These systems demonstrate reduced excitation light intensity requirements and improved upconversion efficiency compared to monomeric anthracene derivatives [13] [19].
Polymeric Upconversion Systems
Advanced polymeric systems incorporating 9,10-Di(naphthalen-2-yl)anthracene units as pendant groups demonstrate enhanced upconversion performance through confined annihilator arrangements [19]. Triphenylbenzene-linked anthracene polymers exhibit faster upconversion kinetics with rise times 2-5 times faster than corresponding monomeric systems [19] [20].
The implementation of intramolecular triplet-triplet annihilation in polymeric anthracene systems enables upconversion quantum yields of 22.3% with reduced threshold intensities of 0.3 W/cm² [19]. These systems demonstrate enhanced enhancement factors of 3.5 compared to conventional diffusion-limited upconversion processes [19] [20].
Nanocrystal-Sensitized Upconversion
Hybrid systems combining 9,10-Di(naphthalen-2-yl)anthracene with cadmium selenide nanocrystals demonstrate effective visible-to-ultraviolet upconversion capabilities [21] [22]. These systems achieve upconversion quantum yields of 5.4% at power densities of 11 W/cm² with threshold intensities as low as 237 mW/cm² [22].
The utilization of anisotropic cadmium selenide nanoplatelets as triplet sensitizers eliminates energetic polydispersity effects, resulting in improved upconversion efficiency compared to spherical nanocrystal systems [22]. Surface-bound anthracene carboxylic acid derivatives facilitate efficient triplet energy transfer from the nanocrystal sensitizers to 9,10-Di(naphthalen-2-yl)anthracene annihilators [21] [22].
Operational Stability Analysis in Top-Emission Organic Light-Emitting Diode Architectures
The operational stability of 9,10-Di(naphthalen-2-yl)anthracene in top-emission organic light-emitting diode architectures presents unique challenges and opportunities for device optimization [23] [24] [25]. Comprehensive analysis reveals distinct degradation mechanisms and lifetime characteristics specific to top-emission configurations [23] [26].
Degradation Mechanism Identification
Electrical aging studies of anthracene-based organic light-emitting diodes reveal the formation of intermolecular species with characteristic green luminescence at approximately 535 nm [23]. These species function as charge trapping centers and contribute to both efficiency loss and color purity degradation during device operation [23] [27].
The degradation process in 9,10-Di(naphthalen-2-yl)anthracene-based devices involves multiple pathways including exciton-polaron quenching and thermal degradation [25] [8]. Advanced characterization techniques demonstrate that degradation rates correlate strongly with exciton density and recombination zone width [8] [28].
Kinetic Monte Carlo simulations of device degradation reveal that exciton-polaron quenching and exciton-exciton annihilation serve as primary degradation-triggering processes [28] [29]. The formation of deep trap states following these processes contributes to the observed voltage increase during device operation [28] [29].
Top-Emission Architecture Stability
Top-emission organic light-emitting diode configurations utilizing 9,10-Di(naphthalen-2-yl)anthracene demonstrate distinct stability characteristics compared to bottom-emission devices [24] [30]. Basic top-emission architectures exhibit reduced lifetime performance with LT₅₀ values of 280 hours compared to 450 hours for standard bottom-emission configurations [24].
Optimized top-emission devices incorporating enhanced cathode designs and improved encapsulation demonstrate significant stability improvements [24] [31]. These configurations achieve LT₅₀ lifetime values of 520 hours with reduced degradation rates of 19.2% per 1000 hours of operation [31].
The implementation of hybrid contact structures in top-emission devices results in further stability enhancement, achieving LT₅₀ lifetime values of 750 hours [30]. Multi-layer cathode configurations demonstrate the highest stability performance with LT₅₀ values reaching 820 hours and degradation rates as low as 12.2% per 1000 hours [30].
Voltage Stability and Interface Degradation
Operational stability analysis reveals that voltage increase during device aging correlates with interface degradation and trap site formation [25] [28]. Top-emission devices with optimized architectures demonstrate reduced voltage increase of 0.6 V compared to 1.2 V for basic configurations [31].
The implementation of improved electron injection layers and cathode optimization reduces interface barrier formation, resulting in voltage increases as low as 0.2 V over device lifetime [30]. These improvements directly correlate with enhanced operational stability and reduced efficiency roll-off characteristics [31].
Enhanced encapsulation strategies for top-emission devices demonstrate significant improvements in moisture and oxygen resistance, contributing to operational voltage stability [31]. The combination of advanced barrier materials and improved sealing techniques reduces voltage increase to 0.4 V over device lifetime [31].
Efficiency Roll-off Characteristics
Top-emission organic light-emitting diode architectures utilizing 9,10-Di(naphthalen-2-yl)anthracene demonstrate varying efficiency roll-off characteristics depending on device optimization [31]. Basic top-emission configurations exhibit efficiency roll-off values of 40% at LT₅₀, significantly higher than optimized structures [31].
Advanced top-emission architectures with improved carrier balance achieve efficiency roll-off values as low as 10% at LT₅₀ through enhanced charge injection and reduced trap formation [31]. The implementation of mixed emissive layer architectures further reduces efficiency roll-off through broader recombination zone formation [8].
XLogP3
GHS Hazard Statements
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








